Product packaging for Hypoiodite(Cat. No.:CAS No. 15065-65-3)

Hypoiodite

Cat. No.: B1233010
CAS No.: 15065-65-3
M. Wt: 142.904 g/mol
InChI Key: AAUNBWYUJICUKP-UHFFFAOYSA-N
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Description

Hypoiodite (IO⁻) is the conjugate base of hypoiodous acid (HOI) and a versatile reactive iodine species of significant interest in chemical synthesis and biochemical research. This compound is not typically isolated in pure form due to its instability but is highly valuable when prepared in situ for specific research applications . In organic synthesis , this compound serves as a key precursor for alkoxy radicals, enabling critical carbon-hydrogen bond functionalization. The in situ generation of alkyl hypoiodites from alcohols, followed by homolytic cleavage, facilitates a range of transformations including directed cyclizations , functionalizations , and fragmentation reactions , some of which can lead to ring expansion . This "this compound reaction" is a powerful tool for the stereoselective construction of cyclic ethers and spiroketals in complex molecules like steroids and terpenes . Furthermore, sodium this compound is employed as an oxidant for the iodoform reaction , cleaving methyl ketones to yield iodoform, and for the iodination of nitrogen atoms in compounds like 1H-benzotriazole . In biochemical research , this compound is recognized as a potent antimicrobial agent. It is generated enzymatically by lactoperoxidase from hydrogen peroxide and iodide ions as part of the mammalian innate immune system . This activity is a key focus for studies investigating host defense mechanisms against microbial and viral pathogens . Due to its high reactivity, this compound in solution is unstable and rapidly disproportionates to iodide and iodate . It is intended for research purposes only and must be handled by qualified professionals in a controlled laboratory setting. For Research Use Only. Not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula IO- B1233010 Hypoiodite CAS No. 15065-65-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15065-65-3

Molecular Formula

IO-

Molecular Weight

142.904 g/mol

IUPAC Name

hypoiodite

InChI

InChI=1S/IO/c1-2/q-1

InChI Key

AAUNBWYUJICUKP-UHFFFAOYSA-N

SMILES

[O-]I

Canonical SMILES

[O-]I

Synonyms

HOI
hypoiodite
hypoiodite ion
hypoiodous acid
hypoiodous acid, 131I-labeled
hypoiodous acid, potassium salt
hypoiodous acid, sodium salt

Origin of Product

United States

Chemical Properties and Synthesis

Molecular Structure and Bonding

Computational models and spectroscopic studies provide further insight into its structure. While experimental data for the isolated hypoiodite ion is scarce due to its instability, theoretical calculations can predict bond lengths and angles. For instance, density functional theory (DFT) calculations on related this compound radicals (IO•) suggest a bond order of approximately 1.5, with significant ionic character due to the electronegativity difference between iodine and oxygen.

Hydrolysis of Molecular Iodine

Chemical Synthesis

This compound is typically generated in solution for immediate use due to its instability. Several methods are employed for its synthesis:

Reaction of Iodine with Alkali Hydroxides: A common method involves the reaction of elemental iodine (I₂) with a cold, dilute solution of an alkali hydroxide (B78521), such as sodium hydroxide (NaOH). vedantu.com This reaction results in the formation of a this compound salt, the corresponding iodide, and water. vedantu.comontosight.ai

I₂ + 2NaOH → NaIO + NaI + H₂O

Hydrolysis of Iodine: Iodine can dissolve in water to form hypoiodous acid (HIO), which then deprotonates to yield the this compound ion. smolecule.com

I₂ + H₂O ⇌ HIO + H⁺ + I⁻

HIO ⇌ IO⁻ + H⁺

In Situ Generation for Catalysis: In many organic reactions, this compound is generated in situ from an iodide source, such as potassium iodide (KI) or tetrabutylammonium (B224687) iodide (TBAI), using a strong oxidizing agent like Oxone or m-chloroperoxybenzoic acid (mCPBA). wikipedia.orgorganic-chemistry.orgrsc.org This method allows for the catalytic use of the iodide source.

From Other Iodine Compounds: this compound can also be formed from the reaction of iodine with silver nitrate (B79036) in a neutral solution, producing silver this compound and silver iodide. wikipedia.org

Stability and Decomposition

This compound is notoriously unstable and readily undergoes disproportionation, a reaction where a substance is simultaneously oxidized and reduced. smolecule.com In this process, this compound decomposes into iodide (I⁻, oxidation state -1) and iodate (B108269) (IO₃⁻, oxidation state +5).

3IO⁻ → 2I⁻ + IO₃⁻

The stability of this compound is influenced by the pH of the solution. It is more stable in highly basic solutions (around pH 12). In acidic or neutral solutions, it decomposes more rapidly. ontosight.ai The decomposition rate has been studied using techniques like titration and spectroscopy, revealing a second-order dependence on the this compound concentration. cdnsciencepub.com

Reactivity and Reaction Mechanisms Involving Hypoiodite

Fundamental Reaction Pathways

Disproportionation Reactions of Hypoiodite and Hypoiodous Acid

This compound (IO⁻) and its conjugate acid, hypoiodous acid (HIO), are highly reactive species that readily undergo disproportionation, a reaction where a substance is simultaneously oxidized and reduced. This instability is a defining characteristic and significantly influences their chemical behavior. wikipedia.org The disproportionation of HIO is a key process in the chemistry of iodine in aqueous solutions and has been the subject of numerous kinetic studies due to its environmental and industrial relevance, such as in the context of nuclear reactor safety and drinking water treatment. psu.edupsu.edu

In basic solutions, this compound ions disproportionate to form iodide and iodate (B108269) ions. wikipedia.orgnrc.gov The kinetics of this process have been investigated using techniques like Raman and UV-visible spectroscopy. nrc.govcdnsciencepub.com These studies have shown that the reaction rate is complex and can be influenced by factors such as pH, iodide concentration, and the presence of buffers. nrc.govcdnsciencepub.comiaea.org

The rate of disproportionation is significantly affected by pH. The maximum rate for hypoiodous acid disproportionation occurs at a pH of approximately 9.5, where the HIO species is predominant. psu.edu The reaction is generally second-order with respect to the total concentration of iodine(I) species. psu.edupsu.edunrc.gov

Several pathways for the disproportionation have been identified. In uncatalyzed reactions, the main steps involve the reaction of two hypoiodous acid molecules (HOI + HOI) and the reaction of hypoiodous acid with the this compound ion (HOI + OI⁻). researchgate.net The rate constants for these reactions highlight the reactivity of these species.

Buffers such as phosphate (B84403), borate, and acetate (B1210297) can catalyze the disproportionation of HIO. researchgate.netacs.org For instance, the buffer-catalyzed reaction is second-order in HIO and first-order in the buffer anion. researchgate.net The presence of iodide ions can also have a marked accelerating effect on the disproportionation of this compound, which is attributed to the formation of the reactive species I₂OH⁻. cdnsciencepub.com

Table 1: Rate Constants for Uncatalyzed and Buffer-Catalyzed Disproportionation of Hypoiodous Acid

ReactantsRate ConstantConditions
HOI + HOI0.3 M⁻¹ s⁻¹pH 7.6–11.1
HOI + OI⁻15 M⁻¹ s⁻¹pH 7.6–11.1
HOI + HOI + HCO₃⁻50 M⁻² s⁻¹pH 7.6–11.1
HOI + HOI + CO₃²⁻5000 M⁻² s⁻¹pH 7.6–11.1
HOI + HOI + B(OH)₄⁻1700 M⁻² s⁻¹pH 7.6–11.1

This table presents kinetic constants for the disproportionation of HOI as catalyzed by various species. Data sourced from researchgate.net.

Role in Redox Processes

This compound and hypoiodous acid are potent oxidizing agents. wikipedia.orgbyjus.comvedantu.com The iodine atom in this compound is in the +1 oxidation state, making it readily reducible. wikipedia.org This oxidizing power is harnessed in various chemical transformations. For instance, salts of this compound, often prepared in situ by treating iodine with alkali hydroxides, are effective oxidizing agents for a range of organic compounds. wikipedia.org

The antioxidant properties of iodide, the reduced form of this compound, can be quantified by its redox potential. The standard electrode potential for the I₂/I⁻ couple is +0.54 volts, indicating that iodide is a mild reducing agent and, consequently, that iodine (and by extension, this compound) is an oxidizing agent. wikipedia.org While iodate (IO₃⁻), with iodine in the +5 oxidation state, is a stronger oxidizing agent than this compound, the reactivity of this compound makes it a useful oxidant in specific applications. quora.com

Ammonium (B1175870) hypoiodites, generated in situ from an iodide source and a strong oxidizing agent like a peroxide, are used as reactive intermediates in organic oxidation reactions. wikipedia.org These species can oxidize substrates such as benzylic methyl groups and are involved in oxidative dearomatization processes. wikipedia.org The catalytic cycle involves the regeneration of iodide, allowing it to be used in catalytic amounts. wikipedia.org

This compound's role as an oxidant is also significant in biological systems. It is one of the active oxidizing agents generated by lactoperoxidase as part of the mammalian innate immune system. wikipedia.org

In synthetic organic chemistry, this compound-catalyzed oxidative coupling reactions have emerged as a metal-free and environmentally benign alternative to traditional methods. acs.orgresearchgate.net These reactions often utilize hydrogen peroxide or tert-butyl hydroperoxide as the ultimate oxidant to generate the this compound species in situ from an iodide salt. researchgate.net

Electrophilic and Nucleophilic Character

The reactivity of this compound can be understood in terms of its dual electrophilic and nucleophilic character. The iodine atom in this compound is electron-deficient and thus electrophilic. This electrophilicity is central to its role in many reactions, including the iodination of aromatic compounds. chegg.com For example, acetyl this compound is noted to be significantly more electrophilic than molecular iodine (I₂). chegg.com The electrophilic nature of iodine(I) species is also exploited in the iodination of antipyrine, where the reactivity is influenced by the nature of the ligands complexing the iodine. rsc.org

Hypervalent iodine reagents, which can be considered sources of electrophilic iodine, are known for their good oxidizing abilities and unique electrophilic properties. researchgate.net In some mechanistic proposals, an N-iodo intermediate is formed, and to enhance the electrophilicity of the substrate, this intermediate is oxidized to an N-iodine(III) species. nih.govacs.org This highlights how the electrophilic character of iodine can be modulated.

Conversely, the oxygen atom in the this compound ion (IO⁻) possesses lone pairs of electrons and can act as a nucleophile. savemyexams.com While the electrophilic character of the iodine atom often dominates the reactivity, the nucleophilic nature of the oxygen can play a role in certain reaction mechanisms. For instance, in the context of substitution reactions, the hydroxide (B78521) ion (OH⁻), which is isoelectronic with the this compound ion in terms of valence electrons on the oxygen, is a potent nucleophile. savemyexams.com

The balance between electrophilic and nucleophilic character can be influenced by the reaction conditions and the nature of the substrate. In some reactions, this compound may act as a nucleophile, while in others, its electrophilic iodine atom is the key reactive center. This dual character contributes to the versatility of this compound in chemical synthesis.

Mechanistic Investigations in Organic Transformations

Oxidative Rearrangements

This compound and its derivatives are effective reagents for promoting oxidative rearrangements in organic molecules. A classic example is the Hofmann rearrangement, which converts a primary amide into a primary amine with one less carbon atom. slideshare.netscribd.commychemblog.com The reaction typically proceeds by treating the amide with an alkaline hypohalite, such as sodium hypobromite (B1234621) or, analogously, sodium this compound. slideshare.netscribd.com The mechanism involves the formation of an N-haloamide intermediate, which then rearranges to an isocyanate that is subsequently hydrolyzed. scribd.comnrochemistry.com Modifications of this reaction utilize hypervalent iodine reagents to induce the rearrangement under milder, sometimes neutral or acidic, conditions, broadening its applicability to base-sensitive substrates. nrochemistry.comthermofisher.com

More contemporary research has focused on this compound-catalyzed oxidative rearrangements. For instance, in situ generated this compound has been shown to catalyze the oxidative rearrangement of chalcones under mild, metal-free conditions. researchgate.netorganic-chemistry.org Mechanistic studies, including NMR tracking experiments, have identified species like trifluoroacetyl this compound as the active oxidant and a β-alkoxy-α-iodoketone as a key reaction intermediate. organic-chemistry.org This type of rearrangement provides a valuable method for constructing challenging all-carbon quaternary centers. organic-chemistry.org

The oxidative rearrangement of indoles to oxindoles represents another significant application. x-mol.netrsc.orgrsc.org Dual-catalytic systems, employing in situ generated acyl this compound and a chiral phosphoric acid, have been developed to achieve this transformation enantioselectively. rsc.orgrsc.org Mechanistic investigations suggest that an acyl this compound is the key active species that reacts with the indole (B1671886). x-mol.netrsc.orgrsc.org

Tertiary propargylic alcohols can also undergo rearrangement initiated by hypoiodous acid. rsc.org The proposed mechanism involves the oxidation of iodide to hypoiodous acid (HOI), which then reacts with the alkyne to form an iodonium (B1229267) cation, leading to the final rearranged product, an α-iodoenone. rsc.org

Fission Reactions (e.g., 1,2-Diol Fission)

This compound and related iodine(I) species can be employed in the oxidative cleavage of certain functional groups, most notably the fission of 1,2-diols (glycols). This reaction is analogous to the well-known glycol cleavage by reagents like lead tetraacetate and periodate.

While direct and extensive literature specifically detailing the mechanism of 1,2-diol fission by this compound is less common than for its more famous counterparts, the underlying principle involves the oxidative breaking of the carbon-carbon bond between the two hydroxyl-bearing carbons. The reaction likely proceeds through a cyclic intermediate. In this proposed mechanism, the this compound (or hypoiodous acid) would react with the diol to form a cyclic iodite (B1235397) ester. The formation of this cyclic intermediate facilitates the concerted cleavage of the C-C bond and the reduction of the iodine species.

This type of reaction is a subset of a broader class of reactions known as iodoso eliminations. In these reactions, certain alkyl iodides, when treated with an oxidant like m-chloroperbenzoic acid (mCPBA), form an iodoso intermediate which then undergoes a pericyclic syn elimination to yield an alkene and hypoiodous acid. wikipedia.org This demonstrates the ability of iodine-oxygen species to participate in bond-cleavage and formation reactions via cyclic transition states.

The oxidative cleavage of acetone (B3395972) by sodium this compound into acetic acid and formic acid further illustrates the C-C bond fission capabilities of this reagent. chemsky-cn.com This process involves the oxidation of the carbonyl group, followed by the cleavage of an adjacent carbon-carbon bond. chemsky-cn.com

Cyclization Reactions

This compound and its derivatives are effective reagents for promoting cyclization reactions, particularly for the synthesis of heterocyclic compounds. These reactions often proceed through the formation of an alkoxy radical, which then undergoes intramolecular hydrogen abstraction or addition to a double bond.

One prominent example is the "this compound reaction," where an alkyl this compound, generated in situ from an alcohol, iodine, and an oxidant like (diacetoxyiodo)benzene (B116549), undergoes homolytic cleavage of the O-I bond upon photolysis. illinois.edu This forms an alkoxyl radical that can abstract a hydrogen atom from a remote carbon, typically in a 1,5-fashion, to generate a carbon-centered radical. illinois.edu This radical is then trapped by iodine to form an iodohydrin, which can subsequently cyclize to a cyclic ether. illinois.edu This methodology has been instrumental in the synthesis of tetrahydrofuran (B95107) derivatives from alcohols. illinois.edu

The thermolysis of hypoiodites can also induce cyclization. For instance, the thermolysis of 3-homoadamantyl this compound, followed by base-promoted intramolecular cyclization, yields a mixture of 4-homoadamantanone and 4-homoprotoadamantan-4-one. rsc.org

Furthermore, this compound-catalyzed tandem reactions have been developed for the synthesis of complex polycyclic structures. For example, homotryptamine derivatives can undergo a tandem oxidative dearomative peroxycyclization catalyzed by this compound to form peroxytetrahydropyridoindolenines. acs.orgnii.ac.jp In this process, an intramolecular aminocyclization at the C-2 position of the indole ring leads to a tetrahydropyridoindole intermediate, which is then intercepted by a peroxide. acs.orgnii.ac.jp

The versatility of this compound in cyclization is also demonstrated in the intramolecular C-H amination of sulfamate (B1201201) esters and N-alkylsulfamides, where tert-butyl this compound can be used as an oxidant to facilitate the formation of cyclic sulfamides. rsc.orgsci-hub.se

A summary of representative this compound-mediated cyclization reactions is presented in Table 1.

Starting MaterialReagentsProductReaction TypeRef
AlcoholI₂, PhI(OAc)₂, hνCyclic etherRadical illinois.edu
3-HomoadamantanolI₂, HgO, heat4-Homoprotoadamantan-4-oneRadical rsc.org
Homotryptamine derivativeBu₄NI, TBHPPeroxytetrahydropyridoindolenineTandem/Ionic acs.orgnii.ac.jp
Sulfamate estert-BuOICyclic sulfamideRadical/Ionic rsc.org

Table 1. Examples of Cyclization Reactions Involving this compound

Dearomatization Reactions

The oxidative dearomatization of phenols and their derivatives is a powerful transformation in organic synthesis, providing access to complex three-dimensional molecules from simple aromatic precursors. clockss.orgresearchgate.net this compound catalysis has emerged as a significant metal-free method to achieve this transformation. oup.comrsc.orgoup.com

Quaternary ammonium hypoiodites, generated in situ from the corresponding iodide salts and an oxidant like hydrogen peroxide or tert-butyl hydroperoxide (TBHP), are effective catalysts for the dearomatization of arenols. clockss.orgoup.comresearchgate.netresearchgate.net For instance, the peroxidative dearomatization of phenols using catalytic tetrabutylammonium (B224687) iodide (Bu₄NI) and TBHP proceeds under mild conditions to yield dearomatized products that are valuable synthetic intermediates. clockss.org The proposed mechanism involves the formation of an aryl this compound intermediate, which then undergoes nucleophilic attack. clockss.org

Chiral this compound species, generated from chiral quaternary ammonium iodides, have been successfully employed in enantioselective oxidative dearomatization reactions. researchgate.netoup.comacs.org This approach has been used for the Kita spirolactonization of 1-naphthol (B170400) derivatives, yielding spirolactones with high enantioselectivity. oup.comacs.org

This compound catalysis has also been applied to the dearomative azidation of arenols, using trimethylsilyl (B98337) azide (B81097) as the azide source. oup.com The reaction is believed to proceed through the formation of an aryl this compound intermediate, followed by intermolecular nucleophilic addition of the azide. oup.com

Furthermore, this compound-catalyzed oxidative umpolung (polarity inversion) of indoles enables enantioselective dearomative aza-spirocyclization to produce spiroindolenines. nih.govnih.govacs.org Mechanistic studies suggest that iodination of the indole nitrogen atom leads to an umpolung of the C3 position's reactivity. nih.govnih.gov

The table below summarizes key dearomatization reactions facilitated by this compound.

SubstrateReagentsProduct TypeKey FeatureRef
PhenolsBu₄NI, TBHPDearomatized peroxidesMetal-free peroxidative dearomatization clockss.org
1-NaphtholsChiral ammonium iodide, H₂O₂Enantioenriched spirolactonesEnantioselective Kita spirolactonization oup.comacs.org
ArenolsBu₄NI, H₂O₂, TMSN₃Quaternary azidesDearomative azidation oup.com
2,3-Disubstituted indolesChiral ammonium iodide, oxidantAza-spiroindoleninesOxidative umpolung for spirocyclization nih.govnih.gov

Table 2. Representative Dearomatization Reactions Catalyzed by this compound

Halogenation Pathways

Hypoiodites are potent halogenating agents due to the electrophilic nature of the iodine atom, often referred to as "positive" iodine. researchgate.netsolubilityofthings.com They can be used for the iodination of a variety of organic substrates.

Alkali metal hypoiodites, such as potassium this compound, and alkaline earth metal hypoiodites are used as halogenating agents for compounds like imidazoles, often in the presence of a phase-transfer catalyst like a quaternary ammonium salt. google.com

Trifluoroacetyl this compound (CF₃COOI), generated from the reaction of iodine with silver trifluoroacetate (B77799) or mercuric trifluoroacetate, is a particularly powerful iodinating agent. researchgate.netjournals.co.za It can iodinate aromatic compounds at positions expected for electrophilic attack. researchgate.net The reactivity of these acyl hypoiodites is influenced by the electron-withdrawing nature of the acyl group, with CF₃COOI being more reactive than acetyl this compound (CH₃COOI). researchgate.net

Acetyl this compound, formed in situ from (diacetoxyiodo)benzene and ammonium iodide, has been used for the iodination of free anilines under non-acidic conditions. researchgate.net

The halogenation can proceed through different mechanisms depending on the substrate and reaction conditions. For aromatic compounds, the pathway is typically an electrophilic aromatic substitution. researchgate.netjournals.co.za In other cases, such as the addition to double bonds, an ionic process is often invoked. journals.co.za

Halogenating AgentSubstrateProductReaction TypeRef
Potassium this compoundImidazoleHalogenated imidazoleElectrophilic substitution google.com
Trifluoroacetyl this compoundAromatic compoundsIodinated aromaticsElectrophilic aromatic substitution researchgate.netjournals.co.za
Acetyl this compoundFree anilinesIodinated anilinesElectrophilic substitution researchgate.net

Table 3. Examples of Halogenation Reactions Using Hypoiodites

Role as Transient Intermediates

Hypoiodites are often highly reactive and unstable, leading to their common role as transient intermediates generated in situ. researchgate.netresearchgate.netresearchgate.net Their fleeting existence is crucial for a wide range of chemical transformations.

In many reactions, the this compound species is not isolated but is formed and consumed within the reaction mixture. For example, in the "this compound reaction," the alkyl this compound is generated from an alcohol and an iodine source, and then immediately undergoes photolytic cleavage. illinois.eduresearchgate.net Similarly, in catalytic systems, ammonium this compound is continuously generated from an ammonium iodide salt and an oxidant. clockss.orgoup.comresearchgate.netresearchgate.net

Spectroscopic evidence for the existence of these transient intermediates has been obtained in some cases. For instance, acetyl this compound and various alkyl hypoiodites have been characterized as intermediates in the conversion of alcohols to alkoxy radicals. capes.gov.br In rare cases, a this compound intermediate has been directly observed by ¹³C NMR spectroscopy. libretexts.org

The transient nature of hypoiodites is also highlighted in biological systems. Lactoperoxidase, an enzyme in the innate immune system, converts iodide ions into the antimicrobial agent this compound (IO⁻). nih.govresearchgate.net Structural studies have provided evidence for the formation of this compound within the enzyme's active site. nih.govresearchgate.net

In the hydrogen peroxide-iodine clock reaction, experimental evidence suggests that hypoiodous acid (or this compound) acts as a transient intermediate that is common to the generation of both iodine and oxygen. researchgate.netunirioja.es

The formation of hypoiodites as intermediates can also lead to rearrangements. For example, when primary alkyl iodides are treated with m-chloroperbenzoic acid, an initially formed iodoso intermediate is proposed to rearrange to a this compound, which then leads to an alcohol product. wikipedia.org

Reaction ContextMethod of GenerationEvidence of Transient NatureRole of this compoundRef
This compound ReactionAlcohol + I₂ + oxidantIn situ formation and immediate consumptionPrecursor to alkoxy radicals illinois.eduresearchgate.net
Catalytic DearomatizationAmmonium iodide + oxidantCatalytic cycle, in situ generationActive catalytic species clockss.orgoup.comresearchgate.net
Biological Systems (Lactoperoxidase)Enzymatic oxidation of I⁻Structural evidence from X-ray crystallographyAntimicrobial agent nih.govresearchgate.net
Iodine Clock ReactionReaction of H₂O₂ and I₂Kinetic studies and induction periodsCommon intermediate for product formation researchgate.netunirioja.es

Table 4. This compound as a Transient Intermediate

Radical and Ionic Mechanisms

This compound's reactivity can be channeled through either radical or ionic pathways, depending on the reaction conditions, substrate, and the specific this compound species involved. researchgate.netgoogle.comresearchgate.netarkat-usa.org

Radical Mechanisms The O-I bond in hypoiodites is relatively weak and can undergo homolytic cleavage, especially upon irradiation with light or at elevated temperatures, to generate an alkoxy radical and an iodine atom. illinois.eduarkat-usa.org This is the key step in the Barton and this compound reactions, which are used for remote functionalization of C-H bonds. illinois.edu The generated alkoxy radical can then participate in a variety of radical transformations, including:

1,5-Hydrogen Abstraction: The alkoxy radical abstracts a hydrogen atom from a δ-carbon, leading to a carbon-centered radical that can be further functionalized. illinois.edu

β-Scission: The alkoxy radical can fragment, breaking a carbon-carbon bond to form a ketone and an alkyl radical.

Cyclization: The alkoxy radical can add to a nearby double bond or aromatic ring. sonar.ch

Density functional theory (DFT) calculations have identified the this compound radical (IO•) as a key species generated from the reaction of iodosobenzene (B1197198) (PhIO) and molecular iodine (I₂), which can then initiate organic reactions through radical mechanisms. rsc.org

Ionic Mechanisms In other contexts, hypoiodites react via ionic pathways. The iodine atom in a this compound is electrophilic and can be attacked by nucleophiles. This is the basis for many halogenation and dearomatization reactions. researchgate.netresearchgate.net

For example, in the dearomatization of phenols catalyzed by ammonium this compound, the proposed mechanism involves the formation of an aryl this compound intermediate. clockss.org This intermediate is then attacked by a nucleophile (e.g., a peroxide anion) in an Sₙ2' fashion. clockss.org

Similarly, the iodination of aromatic compounds with acyl hypoiodites like trifluoroacetyl this compound is considered an electrophilic aromatic substitution (SₑAr) process. researchgate.netjournals.co.za The addition of hypoiodites to double bonds is also often described as an ionic process. journals.co.za

Control experiments can sometimes help distinguish between radical and ionic pathways. For instance, the addition of radical inhibitors like TEMPO or BHT not affecting a reaction's outcome suggests that a radical mechanism is unlikely. rsc.org Conversely, the observation of products arising from radical rearrangements or fragmentations points towards a radical pathway.

PathwayInitiationKey IntermediatesTypical ReactionsRef
Radical Homolytic cleavage of O-I bond (light, heat)Alkoxy radicals, iodine atoms, this compound radical (IO•)Remote C-H functionalization, β-scission, radical cyclizations illinois.eduarkat-usa.orgrsc.org
Ionic Nucleophilic attack on electrophilic iodineAryl hypoiodites, carbocationic speciesDearomatization, electrophilic halogenation, addition to alkenes clockss.orgresearchgate.netjournals.co.zaresearchgate.net

Table 5. Comparison of Radical and Ionic Mechanisms for this compound Reactions

Catalytic Applications of Hypoiodite in Organic Synthesis

General Principles of Hypoiodite Catalysis

The central principle of this compound catalysis involves the in situ generation of the active this compound species from a stable iodide precursor. Typically, a quaternary ammonium (B1175870) iodide salt, such as tetrabutylammonium (B224687) iodide (TBAI), is oxidized using an environmentally benign co-oxidant. researchgate.netacs.org Common oxidants for this purpose include hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). researchgate.netacs.org

The general catalytic cycle can be summarized as follows:

Oxidation: The iodide ion (I⁻) from the catalyst precursor is oxidized by a terminal oxidant (e.g., H₂O₂) to generate the catalytically active ammonium this compound (R₄N⁺IO⁻). researchgate.netnih.gov Raman spectroscopic analysis has confirmed the in situ generation of the this compound salt as an unstable, active species. nih.govresearchgate.net

Substrate Activation: The generated this compound reacts with a nucleophilic substrate, such as a phenol (B47542) or an indole (B1671886). This reaction typically proceeds via dehydration or a similar displacement, forming a highly reactive intermediate like an O-aryl this compound or an N-iodo species. researchgate.netacs.org This step effectively reverses the inherent polarity of the substrate, a concept known as "umpolung". acs.orgnih.gov

Bond Formation: The activated intermediate undergoes the desired transformation, which could be an intramolecular cyclization or an intermolecular coupling with another nucleophile. nii.ac.jp

Catalyst Regeneration: The bond-forming step results in the reductive elimination of the iodide, which re-enters the catalytic cycle. nii.ac.jp

A key advantage of this catalytic system is its metal-free nature, operating under mild, often neutral conditions. researchgate.net This high chemoselectivity allows for the tolerance of a wide range of functional groups, and the primary byproducts are often innocuous substances like water or tert-butyl alcohol. researchgate.netacs.org In some systems, the presence of a base like potassium carbonate can facilitate a reversible equilibrium between the active this compound and a stable, inert triiodide salt, enabling high-turnover catalysis. nih.govresearchgate.net

Specific Catalytic Transformations

The versatility of this compound catalysis is demonstrated in a growing number of specific synthetic transformations.

This compound catalysis is highly effective in promoting the formation of cyclic ethers and spirocyclic systems.

Chiral ammonium this compound salts have been used to catalyze the highly chemo- and enantioselective oxidative cyclization of γ-(2-hydroxyphenyl)ketones. nih.govresearchgate.net This reaction yields 2-acyl chromans that possess a quaternary stereocenter and are valuable intermediates for the synthesis of tocopherols (B72186) (Vitamin E). nih.govresearchgate.net

Another significant application is the enantioselective dearomative aza-spirocyclization of indole derivatives. acs.orgnih.gov Using a chiral quaternary ammonium this compound catalyst, 2,3-disubstituted indoles undergo an oxidative umpolung at the C3 position, leading to the formation of corresponding aza-spiroindolenines. acs.orgnih.gov Mechanistic studies suggest the reaction proceeds through the iodination of the indole nitrogen. acs.orgnih.gov This method has been used to create not only five-membered spiropyrrolidines but also the more challenging four-membered spiroazetidines. acs.orgnih.gov

Furthermore, this compound catalysis facilitates the synthesis of aromatic spiroketals. ebi.ac.ukrsc.org A notable example is the fluoride-promoted oxidative cycloetherification to produce bisbenzannelated spiroketal cores, a previously difficult transformation. ebi.ac.ukrsc.orgrsc.org In some cases, this spiroketalization can be part of a relay reaction cascade. acs.org

Examples of this compound-Catalyzed Oxidative Cyclizations
Substrate TypeCatalyst SystemProduct TypeSignificanceReference
γ-(2-Hydroxyphenyl)ketonesChiral Ammonium Iodide / TBHP or H₂O₂2-Acyl ChromansAsymmetric synthesis of tocopherol intermediates. nih.govresearchgate.net
2,3-Disubstituted IndolesChiral Quaternary Ammonium Iodide / CHPAza-spiroindoleninesEnantioselective synthesis of complex indole alkaloids. acs.orgnih.gov
Bis(hydroxyphenyl) derivativesTBAI / H₂O₂ / FluorideBisbenzannelated SpiroketalsFirst this compound-catalyzed synthesis of this core. ebi.ac.ukrsc.org
Homotryptamine derivativesBu₄NI / TBHPPeroxytetrahydropyridoindoleninesTandem oxidative dearomative peroxycyclization. acs.org

This compound catalysis provides an efficient route for the oxylactonization of aliphatic γ-oxocarboxylic acids. researchgate.netishihara-lab.net This transformation, utilizing a this compound/hydrogen peroxide system, yields the corresponding γ-acyl-γ-butyrolactones. researchgate.netishihara-lab.net The efficiency of this catalytic system is reportedly enhanced under highly dilute reaction conditions and with the slow addition of the oxidant. researchgate.netishihara-lab.net

A metal-free catalytic aziridination of alkenes has been developed using this compound mediation. thieme-connect.comnih.gov The reaction uses N-aminophthalimide as the nitrene source, tetrabutylammonium iodide (TBAI) as the catalyst, and m-chloroperoxybenzoic acid (m-CPBA) as the stoichiometric oxidant. thieme-connect.com The presence of a base like potassium carbonate is crucial for the reaction's success. thieme-connect.com This method is particularly effective for styrene-based starting materials and some cycloalkenes, providing a direct route to valuable aziridine (B145994) compounds. thieme-connect.com

This compound catalysis facilitates oxidative C-C bond formation through both homocoupling and cross-coupling pathways. The oxidative homocoupling of arenols (phenolic compounds) can be selectively directed to produce either biarenols or, with further oxidation, biquinones. rsc.orgrsc.org This reaction uses aqueous hydrogen peroxide as the terminal oxidant under mild conditions. rsc.orgrsc.org

In a similar vein, chiral guanidinium (B1211019) this compound catalysts have been employed for the oxidative enolate coupling of oxindoles, affording optically active oxindole (B195798) dimers with adjacent all-carbon quaternary stereocenters. acs.org

Furthermore, by combining this compound catalysis with a lipophilic Lewis acid-assisted Brønsted acid (LBA) catalyst, a tandem oxidation/cross-coupling reaction between hydroquinones and electron-rich arenes has been achieved. rsc.orgrsc.org This dual catalytic system highlights the broad potential for this compound in complex oxidative coupling reactions. rsc.orgrsc.org

Examples of this compound-Catalyzed Coupling Reactions
Reaction TypeSubstratesCatalyst SystemProductReference
HomocouplingArenolsTBAI / H₂O₂Biarenols or Biquinones rsc.orgrsc.org
HomocouplingOxindolesChiral Guanidinium Iodide / OxidantBisoxindole Dimers acs.org
Cross-CouplingHydroquinones + ArenesTBAI / H₂O₂ + LBACross-coupled Biaryls rsc.orgrsc.org

The application of this compound catalysis extends to the direct functionalization of various aromatic and heteroaromatic rings. This includes the dearomative azidation of arenols using an ammonium this compound catalyst. researchgate.net

A noteworthy development is the direct C2 sulfonylation of heteroaromatic N-oxides, such as quinolines and pyridines. capes.gov.bracs.org In this process, this compound, generated in situ from sodium iodide (NaI) and TBHP, acts as a substrate activator. capes.gov.bracs.org The reaction proceeds with sulfonyl hydrazides to afford 2-sulfonylated heterocycles, where the N-oxide group serves a dual role as both a directing group and the source of an oxygen atom. capes.gov.bracs.org This method provides a mild and direct route to functionalized quinolines and pyridines, which are important scaffolds in medicinal chemistry. capes.gov.bracs.org

Functionalization of Aromatic and Heteroaromatic Systems

Indole Umpolung and Functionalization

This compound catalysis has been instrumental in achieving the umpolung, or reversal of polarity, of the indole nucleus, a traditionally nucleophilic heterocycle. nih.govacs.org This strategy facilitates the electrophilic functionalization of indoles, opening new avenues for the synthesis of complex indole-derived alkaloids. nih.govacs.org

A key development in this area is the use of chiral quaternary ammonium this compound catalysis for the oxidative umpolung of 2,3-disubstituted indoles. nih.govresearchgate.net This methodology enables enantioselective dearomative aza-spirocyclization, yielding spiroindolenines. nih.govresearchgate.net Mechanistic investigations suggest that the umpolung at the C3 position of the indole is achieved through the iodination of the indole nitrogen (N1). nih.govacs.orgresearchgate.net

The introduction of an electron-withdrawing group, such as a pyrazole, at the C2 position can suppress competitive racemic pathways and direct the reaction towards the desired enantioselective spirocyclization. nih.govresearchgate.net This has been successfully applied to the synthesis of not only spiropyrrolidines but also the more challenging four-membered spiroazetidines. nih.govresearchgate.net A proposed catalytic cycle involves the in situ generation of ammonium this compound from the oxidation of an ammonium iodide. nih.govacs.org This is followed by the formation of an N-Iodo intermediate, which may then be oxidized to a more electrophilic N-iodine(III) intermediate, facilitating the subsequent cyclization. nih.govacs.org

The synthetic utility of the resulting enantioenriched spiroindolenines has been demonstrated through various transformations, highlighting the potential of this this compound-catalyzed umpolung strategy. nih.govacs.orgresearchgate.net A dual-catalytic system, employing in situ generated acyl this compound and a chiral phosphoric acid, has also been developed for the enantioselective oxidative rearrangement of indoles to optically active oxindoles. rsc.org

Table 1: Selected Examples of this compound-Catalyzed Indole Functionalization (This table is interactive. Click on the headers to sort.)

Starting MaterialCatalyst SystemProductKey FeatureReference
2,3-disubstituted indolesChiral quaternary ammonium this compoundSpiroindoleninesEnantioselective dearomative aza-spirocyclization nih.gov, researchgate.net
Homotryptamine derivativesChiral ammonium this compoundAza-spiroindoleninesOxidative umpolung at C3 via N1 iodination nih.gov, acs.org
IndolesAcyl this compound / Chiral phosphoric acidOptically active oxindolesDual-catalytic oxidative rearrangement rsc.org
Chalcone (B49325) Rearrangements

This compound, generated in situ, serves as an efficient catalyst for the oxidative rearrangement of chalcones under mild, metal-free conditions. organic-chemistry.orgresearchgate.netnih.govacs.org This provides an environmentally benign alternative to traditional methods that often rely on toxic heavy metals like thallium. organic-chemistry.orgresearchgate.netacs.org

The catalytic system typically involves a combination of a catalytic amount of an iodide source, such as tetrabutylammonium iodide (TBAI), and a terminal oxidant, like m-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgacs.org This protocol has demonstrated broad applicability, including successful gram-scale synthesis and product derivatization. organic-chemistry.orgacs.org

Mechanistic studies, including control and NMR tracking experiments, have provided valuable insights into the reaction pathway. organic-chemistry.orgnih.govresearchgate.net It has been proposed that trifluoroacetyl this compound is the active catalytic species, and a β-alkoxyl-α-iodoketone acts as a key reaction intermediate. organic-chemistry.org This catalytic rearrangement offers a novel pathway for constructing challenging all-carbon quaternary centers. organic-chemistry.orgacs.org The reaction of chalcone epoxides with iodine in methanol (B129727) can also lead to C-C bond cleavage and the formation of α,α-dimethoxyacetophenones. organic-chemistry.org

Table 2: Key Aspects of this compound-Catalyzed Chalcone Rearrangement (This table is interactive. Click on the headers to sort.)

AspectDescriptionReference
Catalyst SystemTetrabutylammonium iodide (TBAI) / m-chloroperoxybenzoic acid (mCPBA) organic-chemistry.org
ConditionsMild, metal-free organic-chemistry.org, researchgate.net, nih.gov
Active SpeciesTrifluoroacetyl this compound organic-chemistry.org
Intermediateβ-alkoxyl-α-iodoketone organic-chemistry.org
Key ApplicationConstruction of all-carbon quaternary centers organic-chemistry.org, acs.org
Phenol Dearomatization

The oxidative dearomatization of phenols is a fundamental transformation for accessing complex, three-dimensional molecules from simple aromatic precursors. clockss.orgrsc.orgrsc.org this compound catalysis has proven to be a valuable tool in this context, enabling dearomatization reactions under mild conditions. clockss.orgrsc.orgrsc.org

Chiral ammonium this compound catalysis, using hydrogen peroxide as a green oxidant, has been successfully applied to the enantioselective oxidative dearomatization of 1-naphthol (B170400) derivatives to form spirolactones. oup.com A significant advantage of this system is the use of non-halogenated solvents at ambient temperatures, with water being the only byproduct from the oxidant. oup.com However, this method showed limitations with simple phenols. oup.com

To address the limitations with less reactive phenols, a high-performance this compound catalysis using Oxone as the oxidant was developed. acs.org This system proved effective for the dearomatization of not only naphthols but also phenols that were unreactive under previous conditions. acs.org Control experiments and Raman analysis pointed to the in situ generation of I⁺ species, such as hypoiodous acid, as the active catalyst. acs.org

Furthermore, a transition-metal-free peroxidative dearomatization of phenols has been achieved using this compound catalysis with tert-butyl hydroperoxide (TBHP). clockss.org The this compound salts are generated in situ from quaternary ammonium iodides and TBHP. clockss.orgresearchgate.net The proposed mechanism involves the formation of an aryl this compound intermediate, which then undergoes intermolecular S_N2' addition of ammonium tert-butylperoxide. clockss.org While effective for electron-rich arenols, the scope of these this compound-based systems is often restricted when it comes to electron-deficient phenols. rsc.orgrsc.org For such substrates, ammonium hypobromite (B1234621), with its higher oxidation potential, has been shown to be more effective. rsc.orgrsc.org

Table 3: this compound-Catalyzed Phenol Dearomatization Systems (This table is interactive. Click on the headers to sort.)

SubstrateCatalyst SystemProductKey FeatureReference
1-Naphthol derivativesChiral ammonium this compound / H₂O₂SpirolactonesEnantioselective, mild conditions, water as byproduct oup.com
Phenols and NaphtholsQuaternary ammonium this compound / OxoneDearomatized productsHigh-performance, effective for less reactive phenols acs.org
PhenolsQuaternary ammonium iodide / TBHPPeroxidated dearomatized productsTransition-metal-free peroxidative dearomatization clockss.org

Asymmetric Catalysis Employing Chiral this compound Species

Chiral this compound species, generated in situ from chiral quaternary ammonium or guanidinium iodides, have emerged as powerful catalysts for a range of enantioselective transformations. nih.govthieme-connect.comresearchgate.net These catalysts have been successfully employed in the formation of carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds. researchgate.net

One notable application is the enantioselective oxidative cyclization of γ-(2-hydroxyphenyl)ketones to produce 2-acyl chromans with a quaternary stereocenter. exlibrisgroup.com.cnresearchgate.netnih.gov These products are valuable intermediates in the asymmetric synthesis of tocopherols (Vitamin E). exlibrisgroup.com.cnresearchgate.netnih.gov Raman spectroscopy has been used to identify the in situ generation of the this compound salt as the unstable, active catalytic species and the triiodide salt as a stable, inert species. exlibrisgroup.com.cnresearchgate.netnih.gov A high-turnover catalytic system was achieved by establishing a reversible equilibration between the this compound and triiodide in the presence of a base. exlibrisgroup.com.cnresearchgate.netnih.gov

Chiral this compound catalysis has also been applied to the enantioselective oxidative dearomatization of indoles and phenols, as detailed in the preceding sections. nih.govoup.comthieme-connect.com In the case of indole dearomatization, the enantioselectivity was found to be influenced by the electronic properties of the indole substituents. thieme-connect.com

Furthermore, a synergistic catalytic system combining a chiral bifunctional ammonium iodide with an aldimine has been developed for the asymmetric α-hydroxylation of β-ketoesters using hydrogen peroxide. acs.org The proposed mechanism involves the in situ formation of a hypervalent iodine species that reacts with the imine to form an activated electrophilic oxygen transfer reagent. acs.org

The development of chiral this compound catalysis represents a significant advancement in asymmetric organocatalysis, offering environmentally benign and highly selective methods for the synthesis of chiral molecules. researchgate.netbeilstein-journals.org

Table 4: Applications of Chiral this compound Species in Asymmetric Catalysis (This table is interactive. Click on the headers to sort.)

TransformationSubstrateProductKey FeatureReference
Oxidative Cyclizationγ-(2-hydroxyphenyl)ketones2-Acyl chromansAsymmetric synthesis of tocopherol intermediates, high turnover exlibrisgroup.com.cn, researchgate.net, nih.gov
Dearomative Spirocyclization2,3-disubstituted indolesSpiroindoleninesEnantioselective umpolung strategy nih.gov, thieme-connect.com
Oxidative Dearomatization1-NaphtholsSpirolactonesEnantioselective, uses H₂O₂ as a green oxidant oup.com
α-Hydroxylationβ-Ketoestersα-Hydroxy-β-ketoestersSynergistic catalysis with an imine shuttle acs.org

Theoretical and Computational Studies of Hypoiodite Chemistry

Electronic Structure and Bonding Analysis

The bonding in hypoiodites and related hypervalent iodine compounds, which were once described using d-orbital participation, is now understood primarily through the concept of the 3-center-4-electron (3c-4e) bond. wikipedia.org In the case of the simple diatomic hypoiodite anion, the electronic structure can be described using molecular orbital (MO) theory. The valence orbitals of iodine (5s, 5p) and oxygen (2s, 2p) combine to form bonding and antibonding molecular orbitals. libretexts.org The electron configuration of iodine is [Kr] 4d¹⁰5s²5p⁵. rsc.org

In more complex species like carbonyl hypoiodites (R-COO-I), the O-I bond is highly polarized. d-nb.info Computational studies using Density Functional Theory (DFT) have been crucial in analyzing the electronic structure. For instance, DFT calculations have shown that the O-I bond in a carbonyl this compound complex is significantly elongated compared to the parent this compound, indicating a shift in electron density and a change in bonding character upon complexation. nih.gov This analysis is supported by calculations of molecular electrostatic potential (MEP) surfaces, which reveal a region of positive electrostatic potential, known as a σ-hole, on the iodine atom along the axis of the O-I bond. mdpi.comresearchgate.net This σ-hole is a key feature governing the interaction of hypoiodites with other molecules. The complexity of electronic structures in halogen compounds often requires advanced theoretical approaches to fully understand their bonding and properties. researchgate.netrsc.orgnih.gov

Halogen Bonding Interactions

Hypoiodites, particularly carbonyl hypoiodites, have been identified as exceptionally strong halogen bond (XB) donors. d-nb.infomdpi.comresearchgate.net A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile, such as a Lewis base. mdpi.com

Computational and experimental studies have demonstrated that carbonyl hypoiodites form strong halogen-bonded complexes with Lewis bases like pyridine (B92270) derivatives. d-nb.inforesearchgate.net DFT calculations, often using functionals like M06-2X, have been instrumental in characterizing these interactions. nih.govresearchgate.net These calculations, corroborated by X-ray crystallography and NMR spectroscopy, reveal that in O-I···N complexes, the iodine atom is positioned much closer to the nitrogen atom of the Lewis base than to the carboxylate oxygen. d-nb.inforesearchgate.netresearchgate.net This geometry suggests that the interaction is not a simple, classical halogen bond but is better described as a halogen-bonded ion-pair, [RCOO]⁻···[I-N(py)]⁺. d-nb.info

The strength of these halogen bonds is significant. The calculated electrostatic potential (Vs,max) on the iodine atom in trifluoroacetyl this compound (+234.55 kJ mol⁻¹) surpasses that of N-iodosaccharin (+226.36 kJ mol⁻¹), which was previously considered one of the strongest neutral XB donors. nih.govresearchgate.net This strong electrophilicity drives the formation of stable complexes. researchgate.net These interactions often result in linear and symmetric [D···I···D]⁺ complexes (where D is a Lewis base), which are characterized as three-center, four-electron (3c-4e) halogen bonds. acs.org

Below is a table summarizing computational and experimental data for the geometry of carbonyl this compound complexes, highlighting the nature of the O-I-N halogen bond.

Complexd(O−I) [Å] (XRD/DFT)d(I−N) [Å] (XRD/DFT)N-Iodopyridinium Character (%)Reference
2d2.312(4) / 2.3122.148(5) / 2.14867.6 nih.gov
3d- / 2.378- / 2.18662.4 nih.gov
4d- / 2.302- / 2.13769.1 nih.gov
2-NISac- / -- / -56.5 nih.gov

Table Notes: Data from a study on carbonyl this compound complexes. 'd' refers to bond distance. N-Iodopyridinium character is estimated based on I-N bond distances from SCXRD compared to DFT computed values for the [2-I]⁺ cation and the symmetric [2-I-2]PF₆ complex. nih.gov

Reaction Pathway Elucidation through Computational Methods

Computational methods, especially DFT, are pivotal in mapping the reaction pathways of processes involving hypoiodites. numberanalytics.com These calculations provide insights into transition states, reaction intermediates, and activation energies, which are often difficult to determine experimentally.

A prominent example is the iodination of free anilines using a combination of (diacetoxyiodo)benzene (B116549) (PIDA) and ammonium (B1175870) iodide, which forms acetyl this compound in situ. libis.beresearchgate.net DFT calculations revealed a mechanism where the ammonium cation plays a catalytic role in both the formation of acetyl this compound and the subsequent halogenation step. libis.beresearchgate.net

In the context of oxidation reactions, Time-Dependent Density Functional Theory (TD-DFT) calculations were used to establish acetyl this compound as the active halogen(I) species in the acetoxylation of aryl(heteroaryl)methanes. nih.gov Similarly, in the chlorination of iodotyrosines, DFT modeling showed that the halogen exchange reaction proceeds through a stepwise addition-elimination pathway. nih.gov

Computational studies have also been applied to understand the reactivity of related iodine species. For instance, DFT calculations showed that the reaction of the iodiranium ion with an alkene via π-ligand exchange is kinetically favorable due to a barrierless reaction pathway, even though other pathways might be thermodynamically preferred. acs.org In the catalytic oxidative dearomatization of indoles, a proposed mechanism involves the in situ generation of ammonium this compound, which is then oxidized to a more electrophilic N-iodine(III) intermediate in the rate-determining step. acs.org The elucidation of reaction mechanisms can also involve studying the homolytic cleavage of hypoiodites under photochemical conditions, where computational analysis helps trace the pathways of the resulting radical species. mdpi.com

Prediction of Reactivity and Selectivity

Beyond elucidating known reactions, computational chemistry is increasingly used to predict the reactivity and selectivity of chemical processes involving hypoiodites. rsc.orgnsps.org.ng By analyzing factors like frontier molecular orbitals (HOMO-LUMO), conformational energies, and the strength of non-covalent interactions, researchers can forecast reaction outcomes. nsps.org.ngnumberanalytics.com

For instance, in the oxidation of aryl(heteroaryl)methanes by acyl hypoiodites, the selectivity between forming ketones or esters was found to be determined by the strength of the halogen bond interaction and the degree of frontier orbital mixing between the substrate and the acyl this compound. nih.gov This understanding, derived from computational studies, allows for the prediction and control of reaction selectivity. nih.gov

General computational approaches are being developed to predict site- and regioselectivity in a wide range of organic reactions, with machine learning models showing particular promise. rsc.org These tools can be applied to this compound chemistry to guide synthetic planning. The prediction of selectivity in complex biological systems, such as the binding of ions to proteins, also relies heavily on computational modeling, highlighting the power of these methods to handle subtle energetic differences that govern chemical selectivity. nih.govutexas.edu For this compound reactions, improved computational methods are expected to lead to more accurate predictions of selectivity, overcoming challenges associated with long-lived radical intermediates. illinois.edu

The following table presents calculated reaction rate constants for the reaction of hypochlorous acid with iodotyrosines, a process relevant to understanding halogen exchange and byproduct formation, which can be modeled computationally.

ReactantSpeciesSecond-Order Rate Constant (k) at 25 °C (M⁻¹ s⁻¹)Reference
Monoiodotyrosine (MIT)Neutral23.87 ± 5.01 nih.gov
Anionic634.65 ± 75.70 nih.gov
Diiodotyrosine (DIT)Neutral12.51 ± 19.67 nih.gov
Anionic199.12 ± 8.64 nih.gov

Kinetics and Thermodynamics of Hypoiodite Reactions

Kinetic Studies of Hypoiodite Formation and Decomposition

The formation and decomposition of this compound (IO⁻) are dynamic processes influenced by various factors. This compound is often generated in situ from the oxidation of iodide (I⁻). For instance, the oxidation of iodide by most oxidants to form hypoiodous acid (HOI), the conjugate acid of this compound, is a rapid process, with apparent second-order rate constants (kapp) greater than 10³ M⁻¹s⁻¹ at pH 7. researchgate.net

The decomposition of this compound, primarily through disproportionation, has been a subject of detailed kinetic investigations. In basic aqueous solutions, the disproportionation of elemental iodine to iodide and iodate (B108269) involves this compound as a key intermediate. The rate of decay of the this compound ion is observed to be second order with respect to the this compound concentration. cdnsciencepub.com

One of the primary decomposition pathways is the disproportionation of hypoiodous acid to yield iodine and iodate ion, as shown in the following reaction: 5HOI ⇌ 2I₂ + IO₃⁻ + H⁺ + 2H₂O. acs.org The kinetics of this reaction are complex and can be influenced by the presence of buffers. acs.org

Kinetic studies on the photodecarboxylation of acyl hypoiodites have shown that the formation of these compounds is a fast process. journals.co.za Their subsequent decomposition is a photochemical process, and interestingly, the decomposition is accelerated by heat, which is not typical for a standard photochemical reaction. journals.co.za

The reaction of this compound with other species has also been kinetically characterized. For example, the reaction between this compound (or its conjugate acid, HOI) and sulfite (B76179) ions has been studied, along with the oxidation of iodide ions by hypochlorite (B82951) to form this compound. cdnsciencepub.com The rate law for the oxidation of iodide by hypochlorite to form this compound in alkaline solution was found to be d[IO⁻]/dt = k[I⁻][ClO⁻]/[OH⁻], with a rate constant of 61 s⁻¹ at 25°C and an ionic strength of 1.00. cdnsciencepub.com

The following table summarizes some of the key kinetic parameters for this compound reactions:

ReactionpH/ConditionsRate Constant (k)Reference
Oxidation of I⁻ to HOIpH 7> 10³ M⁻¹s⁻¹ researchgate.net
Oxidation of I⁻ by ClO⁻ to form IO⁻Alkaline, 25°C, ionic strength 1.0061 s⁻¹ cdnsciencepub.com
Reaction of HOI with phenolic compoundspH 8.010–10⁷ M⁻¹s⁻¹ researchgate.net
Reaction of HOI with 3-oxopentanedioic acidpH 8.0(4.0 ± 0.3) × 10³ M⁻¹s⁻¹ researchgate.net
Reaction of HOI with flavonepH 8.0(2.5 ± 0.2) × 10³ M⁻¹s⁻¹ researchgate.net
Reaction of HOI with citric acidpH 8.0<1 M⁻¹s⁻¹ researchgate.net
Oxidation of HOI by O₃-3.6 × 10⁴ M⁻¹s⁻¹ researchgate.net
Oxidation of OI⁻ by O₃-1.6 × 10⁶ M⁻¹s⁻¹ researchgate.net
Reaction of HOI with HO₂⁻-2.0 × 10⁸ M⁻¹s⁻¹ researchgate.net
Reaction of IO⁻ with IO₂⁻1 M NaOH0.50 M⁻¹s⁻¹ acs.org
Reaction of HOI with HOIO-240 M⁻¹s⁻¹ acs.org
Reaction of PMS with I⁻pH 51.01 × 10³ M⁻¹s⁻¹ researchgate.net
Reaction of PMS with I⁻pH 103.86 × 10² M⁻¹s⁻¹ researchgate.net
Reaction of PMS with HOIpH 51.08 × 10² M⁻¹s⁻¹ researchgate.net
Reaction of PMS with HOIpH 107.90 × 10⁴ M⁻¹s⁻¹ researchgate.net

Reaction Rate Dependence on Environmental Factors

The rates of this compound reactions are highly sensitive to environmental conditions such as pH, temperature, and the concentration of reactants and other chemical species. tutorchase.comlibretexts.orgscienceready.com.au

pH: The pH of the solution is a critical factor. researchgate.net The speciation of this compound is pH-dependent, with its conjugate acid, hypoiodous acid (HOI), predominating in acidic to neutral conditions, and the this compound ion (IO⁻) being more prevalent in alkaline environments (the pKa of HOI is approximately 10.4). researchgate.net This speciation directly impacts reaction rates. For instance, the rate of iodoform (B1672029) formation from the reaction of HOI with 3-oxopentanedioic acid increases with increasing pH. researchgate.net Similarly, the reaction of peroxymonosulfate (B1194676) (PMS) with HOI sees its apparent second-order rate constant increase dramatically from 1.08 × 10² to 7.90 × 10⁴ M⁻¹s⁻¹ as the pH rises from 5 to 10. researchgate.net Conversely, the reaction of PMS with iodide (I⁻) decreases over the same pH range. researchgate.net

Temperature: Temperature generally has a significant effect on reaction rates. tutorchase.comscienceready.com.au An increase in temperature typically leads to a higher reaction rate by increasing the kinetic energy of the reacting molecules. scienceready.com.au For example, the rate of intramolecular hydrogen abstraction by photolytically generated 4-phenylbutoxy radicals, which proceeds via a this compound intermediate, increases with temperature. journals.co.za The photodecomposition of acyl hypoiodites is also accelerated by heat, with an activation energy of approximately 10.5 kcal mol⁻¹. journals.co.za

Concentration: The concentration of reactants is a fundamental factor influencing reaction rates, as a higher concentration leads to more frequent collisions between reacting particles. tutorchase.comlibretexts.org In the disproportionation of this compound, the rate is second order with respect to the this compound concentration. cdnsciencepub.com The presence of other species, such as buffers (e.g., acetate (B1210297), phosphate (B84403), borate), can also affect the reaction rate. researchgate.net Acetate buffers, for example, have been shown to both catalyze and inhibit the disproportionation of hypoiodous acid, depending on the concentration. acs.org At lower concentrations, acetate acts as a catalyst, while at higher concentrations, it leads to the formation of a stable bis(acetato-O)iodate(I) complex, which slows the reaction. acs.org

Presence of Catalysts and Other Substances: The presence of a catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. tutorchase.com For example, the disproportionation of HOI is catalyzed by buffers like phosphate and borate. researchgate.net In some systems, this compound itself can act as a catalyst. acs.orgacs.orgresearchgate.net The presence of iodide ions has a marked accelerating effect on the disproportionation of this compound, which is attributed to the formation of the reactive species I₂OH⁻. cdnsciencepub.com

Mechanistic Insights from Kinetic Data

Kinetic studies provide valuable insights into the mechanisms of this compound reactions, including the identification of intermediates and the nature of the rate-determining steps.

The disproportionation of iodine(I) in basic solutions is a multi-step process. Kinetic data suggests that the reaction proceeds through an iodine(III) species as an intermediate. researchgate.net The rate expression for this reaction at 25 °C in 1 mol dm⁻³ NaOH was determined to be complex, indicating a multi-pathway mechanism. researchgate.net The reaction is primarily a reaction of the iodine(+1) oxidation-state species IO⁻ and I₂OH⁻. researchgate.net

In the disproportionation of hypoiodous acid catalyzed by acetate buffer, kinetic evidence points to a mechanism where the first process is a disproportionation of iodine(I) to form HOIO and I⁻. The iodide then reacts with HOI to produce I₂. acs.org A highly reactive intermediate, IOAc, is proposed to be formed, which transfers an iodine(I) cation to this compound to form I₂O as a steady-state intermediate. acs.org The subsequent decomposition of HOIO gives the final products. acs.org

Kinetic studies of the this compound-catalyzed oxidative dearomatization of indoles revealed a zeroth-order dependence on the substrate concentration and a first-order dependence on the concentrations of both the oxidant and the catalyst. acs.orgnih.gov However, differences in initial reaction rates with varying substituents on the indole (B1671886) suggest that the oxidation of a catalyst-substrate complex might be the rate-determining step. acs.orgnih.gov A proposed mechanism involves the in situ generation of ammonium (B1175870) this compound, which then forms an N-iodo intermediate with the indole. acs.orgnih.gov This is followed by a rate-determining oxidation to an N-iodine(III) intermediate, which enhances the electrophilicity of the indole. acs.orgnih.gov

The mechanism of the "this compound reaction," particularly the reaction of mercury(II) oxide and iodine with various organic substrates, has been elucidated through product analysis and kinetic considerations. With olefins, the reaction is believed to proceed through an "iodine oxide" intermediate, with evidence suggesting a regiospecific ionic mechanism initiated by the attack of a positive iodine species on the double bond. rsc.org In reactions involving intramolecular hydrogen abstraction, such as the cyclization of 4-phenylbutanol, the mechanism involves the homolytic cleavage of the O-I bond in the this compound intermediate to form an alkoxy radical. journals.co.za This is followed by an intramolecular 1,5-hydrogen abstraction to form a carbon-centered radical, which then leads to the final cyclized product. researchgate.net

Thermodynamic Considerations of this compound Stability and Reactivity

The stability and reactivity of this compound are governed by thermodynamic principles. The oxygen-iodine bond in hypoiodites is relatively weak, which contributes to their high reactivity. For instance, the O-I bond in tert-butyl this compound is susceptible to homolytic cleavage upon irradiation.

Thermodynamic data for iodine species are essential for understanding the favorability of various reactions. While detailed thermodynamic data specifically for the this compound ion can be sparse, it can be inferred from the data of related species and reactions. For example, the reaction of I⁻ with various two-electron oxidants like H₂O₂, ¹O₂, and O₃ to form I₂ (which involves an I⁺ intermediate that can be considered a precursor to HOI/IO⁻) is thermodynamically favorable. frontiersin.org

The stability of the oxygen-iodine bond in hypoiodites has been shown to be temperature-dependent. In the case of 4-phenylbutyl this compound, the O-I bond is stable to thermolysis below 25°C. journals.co.za However, at higher temperatures, thermal decomposition can occur. journals.co.za

The equilibrium between hypoiodous acid and the this compound ion is a key thermodynamic consideration: HOI ⇌ H⁺ + IO⁻

The pKa for this equilibrium is approximately 10.4, indicating that hypoiodous acid is a very weak acid. researchgate.net This equilibrium position is crucial in determining the dominant reactive species under different pH conditions.

In the disproportionation of iodine, the following equilibrium was determined with a K₂ value of 3.0 ± 0.6: I₂OH⁻ ⇌ IO⁻ + I⁻ + H⁺

This equilibrium highlights the formation of the reactive I₂OH⁻ species in the presence of iodide ions. researchgate.net

Thermodynamic limitations can also play a role in reactions involving this compound. For example, some reactions, while exothermic, may be endergonic (non-spontaneous) under certain conditions due to unfavorable entropy changes. researchgate.net

Role of Hypoiodite in Environmental and Biochemical Systems

Environmental Significance of Iodine Species and Hypoiodite

Iodine exists in the environment in various oxidation states, influencing its mobility and reactivity across different spheres: the lithosphere, hydrosphere, and atmosphere. encyclopedia.pubnih.gov The chemical speciation of iodine, which is highly dependent on factors like pH, redox potential, and the presence of other ions and organic matter, dictates its environmental behavior and biological availability. encyclopedia.pubnih.gov

Atmospheric and Aquatic Chemistry of Iodine Oxoacids

Iodine oxoacids, including hypoiodous acid (HIO), iodous acid (HIO₂), and iodic acid (HIO₃), are significant in atmospheric chemistry, particularly in marine and polar boundary layers. nih.govkit.edu These species contribute to the formation of new particles in the atmosphere, a process influenced by temperature, ionization, and humidity. nih.govkit.edu While iodic acid (HIO₃) is recognized for its role in new particle formation, the specific contributions and transformations of other iodine oxoacids like HIO and its conjugate base, this compound (IO⁻), within atmospheric cycles are also relevant. nih.govkit.eduacs.org

In aquatic systems, the speciation of iodine is complex and dynamic. encyclopedia.pub Iodide (I⁻) and iodate (B108269) (IO₃⁻) are the most prevalent inorganic forms, serving as primary sources of iodine for living organisms. encyclopedia.pubnih.gov Molecular iodine (I₂) and hypoiodous acid (HIO) are considered more reactive species. encyclopedia.pub In water, I₂ undergoes rapid hydrolysis to form HIO, and at basic pH, this compound (IO⁻) becomes the dominant species. mdpi.comnih.gov

Formation and Fate of this compound in Natural Waters

This compound is formed in natural waters primarily through the oxidation of iodide (I⁻). This can occur through various oxidative processes, including reactions with disinfectants like chlorine, ozone, or chloramine (B81541) used in water treatment. colab.wsresearchgate.net For example, free chlorine species (HOCl, OCl⁻) can oxidize iodide to HOI and subsequently to iodate (IO₃⁻) in a pH-dependent manner. nih.govresearchgate.net Ozone also oxidizes both HOI and IO⁻ rapidly. colab.ws

The formation of this compound can also occur through the reaction of iodine with alkali hydroxides, although this compound salts prepared this way tend to disproportionate rapidly into iodides and iodates. wikipedia.org

The fate of this compound in natural waters is influenced by several factors:

Disproportionation: Hypoiodous acid and this compound can undergo disproportionation reactions, particularly at higher pH, leading to the formation of iodate (IO₃⁻) and iodide (I⁻). nih.govacs.org This decomposition is faster than that of analogous bromine species and can reduce the disinfecting capacity of iodine. nih.gov

Reaction with Organic Matter: HOI/IO⁻ can react with natural organic matter (NOM) to produce iodinated disinfection byproducts (I-DBPs), such as iodoform (B1672029) (CHI₃). colab.wsresearchgate.netembibe.com The extent of I-DBP formation is influenced by the lifetime of HOI during oxidative treatment. researchgate.net

Oxidation to Higher Oxidation States: HOI/IO⁻ can be further oxidized to iodate (IO₃⁻) by strong oxidants like ozone or permanganate. colab.wsresearchgate.net

The kinetics of these reactions are pH-dependent and can be influenced by the presence of other substances like bromide and dissolved organic matter. researchgate.netacs.org For instance, the oxidation of iodine by bromine species (HOBr/BrO⁻) is a factor in iodate formation in natural waters. acs.org Higher concentrations of dissolved organic matter can scavenge hypoiodous and hypobromous acids, affecting the yield of iodate. acs.org

Biochemical Roles (Focus on Chemical Transformations)

This compound and its conjugate acid, hypoiodous acid, play significant roles in biochemical systems, primarily as oxidizing agents and intermediates in enzymatic reactions.

Enzymatic Generation of this compound

This compound can be generated enzymatically by certain peroxidases in the presence of hydrogen peroxide (H₂O₂) and iodide (I⁻). wikipedia.orgnih.govuliege.beresearchgate.netresearchgate.net Lactoperoxidase (LPO), found in exocrine secretions like milk, saliva, and airway surface liquid, catalyzes the oxidation of iodide to this compound (OI⁻) or hypoiodous acid (HOI). nih.govuliege.beresearchgate.netresearchgate.net This enzymatic system, known as the lactoperoxidase system, is part of the innate immune system and produces antimicrobial substances. uliege.beresearchgate.net The reaction involves the oxidation of iodide (I⁻) by the enzyme in the presence of H₂O₂. nih.govuliege.beresearchgate.net

Other mammalian peroxidases, such as myeloperoxidase and eosinophil peroxidase, can also catalyze halide oxidation, with varying preferences for chloride, bromide, and iodide. tandfonline.com All heme peroxidases can oxidize iodide. tandfonline.com The oxidation of iodide by horseradish peroxidase (HRP) involves a two-electron oxidation by compound I, an intermediate formed in the reaction of the enzyme with H₂O₂, leading to the formation of hypoiodous acid. tandfonline.com

This compound as an Oxidizing Agent in Enzyme Systems

This compound and hypoiodous acid act as oxidizing agents in various enzyme systems and biological processes. wikipedia.orgmdpi.com Their oxidative properties allow them to modify biomolecules. smolecule.com

In the context of the lactoperoxidase system, the enzymatically generated this compound/hypoiodous acid exhibits antimicrobial activity by oxidizing essential biomolecules in pathogens. nih.govuliege.beresearchgate.net

This compound can also be involved in enzymatic redox reactions as a byproduct. mdpi.com Beyond enzymatic systems, this compound and hypoiodous acid can directly oxidize peroxides and free radicals and prevent the oxidation of sulfhydryl (-SH) groups in enzymes and proteins. mdpi.com

In organic synthesis, this compound species generated in situ can act as catalysts in oxidative transformations. researchgate.netrsc.orgresearchgate.netacs.org For example, chiral ammonium (B1175870) this compound salts have been shown to catalyze asymmetric oxidative cyclization reactions. researchgate.net this compound catalysis has also been implicated in the tandem oxidative dearomative peroxycyclization of homotryptamines. acs.org These reactions highlight the chemical reactivity of this compound as an oxidant in complex organic transformations, some of which may have relevance to biochemical pathways involving similar substrates.

Interactions with Biomolecules (Chemical Aspects Only)

This compound interacts with various biological molecules due to its oxidative nature. smolecule.com These interactions can lead to chemical modifications of biomolecules, potentially altering their structure or function. smolecule.com Studies have shown that this compound interacts with proteins and nucleic acids. smolecule.com

This compound can oxidize sulfhydryl (-SH) groups in proteins, preventing their oxidation by other reactive species. mdpi.com This interaction is a chemical transformation where the sulfur atom in the thiol group is oxidized by this compound.

In the context of enzymatic reactions, the oxidative capacity of this compound is utilized to inactivate microorganisms by disrupting their cellular processes through chemical reactions with their biomolecules. nih.govsmolecule.com

The interaction of this compound with organic molecules, such as those found in natural organic matter, can lead to the formation of iodinated organic compounds. colab.wsresearchgate.net This process involves the chemical reaction between this compound/hypoiodous acid and the organic substrates, resulting in the incorporation of iodine into the organic structure. researchgate.net

This compound has also been implicated in reactions analogous to the haloform reaction, which involves the reaction of a methyl ketone with a hypohalite in the presence of hydroxide (B78521) ions to produce a carboxylate ion and a haloform. wikipedia.orgembibe.com This is a chemical reaction that can occur with certain organic molecules containing the appropriate functional groups.

While the biological consequences of these interactions are significant, the focus here is on the underlying chemical transformations that occur when this compound encounters different classes of biomolecules and organic compounds.

Advanced Analytical Methodologies for Hypoiodite Studies

Spectroscopic Techniques for Detection and Characterization of Transient Hypoiodite Species

Spectroscopy plays a vital role in identifying and understanding the structural and electronic properties of this compound species. Different spectroscopic methods offer complementary information, allowing for comprehensive analysis.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a valuable tool for detecting and monitoring this compound species, particularly in solution. This compound ions (IO⁻) exhibit characteristic absorption bands in the UV-Vis region, allowing for their identification and the study of their kinetics. For instance, the spectrum obtained from the reaction of ICl with NaOH shows an absorption at times close to mixing that is attributed to the this compound ion, IO⁻. nrc.gov This method has been used to characterize tert-butyl this compound, an active species in the dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones. irb.hrresearchgate.net UV-Vis spectroscopy, alongside Raman spectroscopy, has been employed to study the disproportionation of this compound in basic solutions, observing the decay of the this compound ion over time. nrc.govcdnsciencepub.com The spectra obtained during the reaction of ICl with NaOH display an isobestic point at 248 ± 1 nm, with absorbance changes at wavelengths greater and less than this point indicating the consumption and formation of species. nrc.gov A colorimetric method for the detection and dosage of OI⁻ anions and I₂ in aqueous media has been developed based on the oxidation of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) by OI⁻ or I₂, resulting in a strongly absorbing blue product detectable by UV-Vis spectroscopy. nih.govuliege.be

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of molecules, which can be used to identify and characterize specific chemical bonds and functional groups within this compound species. This technique is particularly useful for studying the structure of polyatomic iodine species in solution. Raman spectroscopy has been used in conjunction with UV-Vis spectroscopy to study the disproportionation of this compound in basic solutions. nrc.govcdnsciencepub.comcdnsciencepub.comresearchgate.net In these studies, the IO stretching vibrations for IO⁻ and I₂OH⁻ were observed at specific wavenumbers (430 ± 2 cm⁻¹ and 560 ± 2 cm⁻¹, respectively). nrc.govcdnsciencepub.com The totally symmetric stretching vibration for IO₃⁻ was observed at 685 ± 2 cm⁻¹. nrc.govcdnsciencepub.com These observations provide structural insights, suggesting that I₂OH⁻ is a linear molecule with a stronger I-O bond compared to IO⁻. cdnsciencepub.com Raman spectroscopy can also be used to monitor the appearance and decay of different iodine species during a reaction, providing kinetic data. nrc.gov For example, the intensity of the 430 cm⁻¹ band (assigned to IO⁻) decreases with time, while a band at 800 cm⁻¹ (assigned to IO₃⁻) appears and increases in intensity. cdnsciencepub.com

NMR Spectroscopy for Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution and solid states. For this compound studies, NMR, particularly ¹H and ¹⁵N NMR, can provide valuable information about the formation of intermediates, reaction mechanisms, and the nature of bonding in this compound complexes. ¹H NMR spectroscopy has been used to characterize carbonyl hypoiodites, such as iodine monoacetate (CH₃C(O)OI), in solution. rsc.orgutb.cz ¹H-¹⁵N HMBC NMR studies have been employed to investigate neutral halogen-bonded O-I-N complexes formed from carbonyl hypoiodites and aromatic organic bases, revealing significant changes in the chemical shift of the pyridinic nitrogen atom upon complex formation. d-nb.infoacs.orgrsc.orgresearchgate.net These shifts indicate the formation of stable halogen-bonded complexes or ion-pairs. d-nb.inforesearchgate.net NMR studies have also been used in mechanistic investigations of reactions involving this compound intermediates, such as the oxidative rearrangement of indoles catalyzed by acyl this compound. rsc.org Although direct detection of certain intermediates by ¹H NMR can be challenging due to their transient nature, NMR can still provide indirect evidence for proposed mechanisms by analyzing stable products or the disappearance of starting materials. rsc.org For instance, in the study of oxidative decarboxylative dihydrobenzofuran synthesis catalyzed by ammonium (B1175870) this compound, ¹H NMR was used to analyze the reaction mixture, although the proposed intermediate was not detected. rsc.org NMR spectroscopy, including ¹H and ¹³C NMR, along with ¹H-¹⁵N HMBC, has been used to characterize chiral carbonyl this compound complexes, confirming their identity and providing insights into their structure. rsc.org

Kinetic and Mechanistic Monitoring Techniques

Understanding the reaction pathways and rates involving this compound requires specific techniques for kinetic and mechanistic monitoring. These methods track the consumption of reactants, the formation of intermediates, and the production of products over time.

Kinetic studies on the disproportionation of this compound in basic solutions have been performed using techniques like UV-Vis and Raman spectroscopy, as mentioned earlier. nrc.govcdnsciencepub.com These spectroscopic methods allow for the monitoring of the concentration changes of this compound and other iodine species over time, providing data to determine reaction orders and rate constants. nrc.govcdnsciencepub.com For example, the rate of decay of the this compound ion has been found to be second order in IO⁻. cdnsciencepub.com Kinetic studies have also been conducted on reactions where acyl hypoiodites are postulated as intermediates, such as the photodecarboxylation of acyl hypoiodites. journals.co.za In these studies, the formation of acyl hypoiodites was concluded to be a fast process based on the rapid disappearance of acid proton NMR signals upon addition of iodine to solutions containing a t-butyl hypochlorite-iodine reagent and carboxylic acids. journals.co.za

Mechanistic studies often involve a combination of analytical techniques and chemical probes to deduce the step-by-step process of a reaction. For reactions catalyzed by this compound, mechanistic investigations have utilized techniques like NMR spectroscopy to identify intermediates and control experiments to understand the role of different species. rsc.orgacs.orgnih.govdicp.ac.cn For instance, mechanistic studies of this compound-catalyzed oxidative rearrangement of indoles suggest that acyl this compound is a key active species generated in situ. rsc.org In the this compound-catalyzed chemoselective tandem oxidation of homotryptamines, mechanistic studies, including the use of additives like TEMPO, provided insights into the reaction pathway and the role of this compound in oxidizing TEMPO to TEMPO⁺. acs.org Mechanistic studies of the oxidative umpolung of indoles catalyzed by chiral quaternary ammonium this compound revealed the umpolung reactivity of indoles by iodination of the indole (B1671886) nitrogen atom. nih.govdicp.ac.cn

Q & A

Q. How can hypoiodite reagents be prepared under controlled laboratory conditions?

this compound ions (IO⁻) are typically synthesized by reacting iodine (I₂) with a strong base (e.g., NaOH) in aqueous or alcoholic media. For example, the reaction 2NaOH+I2NaIO+NaI+H2O2\text{NaOH} + \text{I}_2 \rightarrow \text{NaIO} + \text{NaI} + \text{H}_2\text{O} generates sodium this compound (NaIO) . However, due to its instability, the reaction conditions (e.g., pH, temperature, and solvent polarity) must be tightly controlled to minimize decomposition into iodide (I⁻) and iodate (IO₃⁻). Methodological rigor includes real-time monitoring via UV-Vis spectroscopy to track intermediate formation and degradation .

Q. What spectroscopic techniques are most effective for detecting this compound species in solution?

UV-Vis spectroscopy is widely used, with this compound historically attributed to absorption peaks near 355 nm. However, recent studies show that this peak may instead correspond to a polar H₂OI₂ complex, as this compound’s theoretical absorption wavelengths (calculated via INDO CI methods) do not align with experimental observations . Researchers should corroborate spectroscopic data with iodometric titration or Raman spectroscopy to confirm species identity .

Q. Does this compound spontaneously disproportionate in basic media?

Yes, this compound (IO⁻) is thermodynamically unstable in basic solutions and undergoes disproportionation: 3IO2I+IO33\text{IO}^- \rightarrow 2\text{I}^- + \text{IO}_3^-. This can be confirmed via kinetic studies using iodometric titration to quantify I⁻ and IO₃⁻ products over time. Electrochemical methods (e.g., cyclic voltammetry) are also useful for tracking redox behavior .

Advanced Research Questions

Q. How can contradictions in the reported existence of this compound in aqueous solutions be resolved?

Early studies attributed absorption peaks at 355 nm to this compound, but computational models (e.g., H₂OI₂ complex simulations) and experimental re-evaluations suggest these peaks arise from solvent-stabilized iodine-water complexes rather than free IO⁻ ions . To resolve this, researchers should combine:

  • Time-resolved spectroscopy to track transient species.
  • Theoretical calculations (e.g., DFT or TD-DFT) to model electronic transitions.
  • Isotopic labeling (e.g., using D₂O) to probe solvent effects on absorption spectra .

Q. What is the role of this compound intermediates in cross-dehydrogenative coupling (CDC) reactions?

this compound can act as a catalytic oxidant in CDC reactions. For example, in azide synthesis, tetrabutylammonium iodide (TBAI) reacts with tert-butyl hydroperoxide (TBHP) to generate this compound in situ, which oxidizes carbonyl compounds to intermediates that undergo azidation. The catalytic cycle is maintained by regenerating this compound via oxidation . Key methodological steps include:

  • Kinetic isotope effect (KIE) studies to identify rate-determining steps.
  • EPR spectroscopy to detect radical intermediates.
  • Stoichiometric control experiments to confirm this compound’s role .

Q. How can computational models reconcile discrepancies between experimental and theoretical data on this compound’s stability?

Discrepancies arise from solvent interactions and the dynamic equilibrium between IO⁻ and iodine-water complexes. Researchers should:

  • Perform ab initio molecular dynamics (AIMD) simulations to model solvent effects.
  • Compare computed absorption spectra (e.g., using TD-DFT) with experimental UV-Vis data.
  • Validate models with Raman spectroscopy to detect vibrational modes of H₂OI₂ vs. IO⁻ .

Q. Why do some reactions fail to produce expected products when this compound is implicated as an intermediate?

In azo compound synthesis, this compound pathways may be bypassed due to competing oxidation mechanisms. For instance, potassium hydroxide (KOH) generates KOI, but no azo product forms, suggesting alternative iodine-mediated pathways (e.g., iodonium ion intermediates). Researchers should:

  • Use control experiments with this compound scavengers (e.g., thiosulfate).
  • Analyze reaction mixtures via LC-MS or NMR to identify off-pathway species .

Q. How do solvent polarity and temperature affect this compound stability in synthetic applications?

Polar solvents stabilize this compound via solvation, while nonpolar media accelerate its decomposition. For example, in the this compound cleavage of steroidal lactones, aqueous ethanol enhances stability, enabling selective oxidation at C-18 to aldehydes . Methodological recommendations include:

  • Solvent screening with dielectric constant measurements.
  • Arrhenius plots to quantify activation energy for decomposition .

Methodological Guidelines

  • Experimental Design : Always include control experiments (e.g., omitting iodine or base) to confirm this compound’s role .
  • Data Interpretation : Cross-validate spectroscopic findings with computational models to avoid misassignment of species .
  • Reproducibility : Document solvent purity, reaction pH, and mixing protocols, as minor variations significantly impact this compound stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.